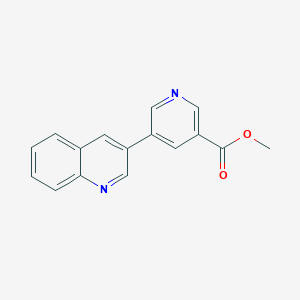

Methyl 5-(3-quinolinyl)nicotinate

Description

Contextualization within Nicotinate (B505614) and Quinoline (B57606) Derivative Chemistry

Nicotinates, esters of nicotinic acid (niacin or vitamin B3), are a class of compounds with known biological and pharmaceutical relevance. nih.govontosight.aidrugbank.com Methyl nicotinate, for instance, is utilized in topical preparations for its vasodilatory properties. drugbank.comwikipedia.orgchemicalbook.com The pyridine (B92270) ring within the nicotinate structure is a key pharmacophore, a feature recognized for its role in the bioactivity of many drugs. nih.gov

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring, is another cornerstone of medicinal chemistry. youtube.comyoutube.com Its derivatives exhibit a wide range of biological activities and are found in numerous natural products and synthetic pharmaceuticals. nih.govui.ac.id The structural rigidity and diverse substitution patterns of the quinoline scaffold allow for fine-tuning of its chemical and biological properties. nih.gov

Methyl 5-(3-quinolinyl)nicotinate, therefore, represents a hybrid structure that marries the chemical features of both nicotinates and quinolines. This unique arrangement of atoms creates a novel chemical entity with the potential for unexplored properties and applications, distinct from its individual components.

Rationale for Investigation: Addressing Unexplored Chemical Space and Potential

The primary driver for the investigation of this compound lies in the exploration of uncharted chemical space. frontiersin.org By combining two known heterocyclic systems in a novel orientation, chemists aim to create molecules with unique three-dimensional shapes and electronic properties. This exploration is fundamental to the discovery of new materials and therapeutic agents. nih.govnih.gov

The rationale extends to the potential for this compound to interact with biological targets in new and specific ways. The quinoline and nicotinate moieties each have their own established biological profiles, and their combination could lead to synergistic effects or entirely new modes of action. nih.gov Researchers are often motivated by the possibility of developing novel ligands for receptors or enzymes implicated in disease, and complex heterocycles like this compound provide a rich platform for such discovery. nih.gov

Overview of Research Trajectories for Complex Heterocyclic Compounds

The study of complex heterocyclic compounds like this compound generally follows several key research trajectories:

Synthetic Methodology: A primary focus is the development of efficient and versatile synthetic routes to access these complex molecules. This often involves the use of modern catalytic methods and the strategic combination of simpler building blocks. researchgate.net

Structural and Physicochemical Characterization: Once synthesized, new compounds undergo rigorous characterization to determine their precise structure, conformation, and physicochemical properties. chemicalbook.comsigmaaldrich.com Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial in this phase.

Exploration of Chemical Reactivity: Understanding the chemical reactivity of a new heterocyclic system is essential for its further modification and functionalization. frontiersin.org This knowledge allows chemists to build upon the core scaffold to create a library of related compounds for further investigation.

Biological and Materials Science Applications: A significant portion of research is dedicated to exploring the potential applications of these novel compounds. nih.gov In medicinal chemistry, this involves screening for biological activity against various targets. nih.gov In materials science, researchers might investigate properties like fluorescence or conductivity for potential use in electronic devices or sensors. mdpi.com

The investigation of this compound fits squarely within this established framework of chemical research, representing a targeted effort to expand the boundaries of heterocyclic chemistry and uncover new molecular functionalities.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 893735-07-4 chemicalbook.com |

| Molecular Formula | C16H12N2O2 chemicalbook.com |

| Molecular Weight | 264.28 g/mol chemicalbook.com |

| IUPAC Name | Methyl 5-(quinolin-3-yl)nicotinate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

893735-07-4 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

methyl 5-quinolin-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H12N2O2/c1-20-16(19)14-7-12(8-17-9-14)13-6-11-4-2-3-5-15(11)18-10-13/h2-10H,1H3 |

InChI Key |

ONJPHYLIEVACSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Methyl 5 3 Quinolinyl Nicotinate

Retrosynthetic Analysis of Methyl 5-(3-quinolinyl)nicotinate

The design of a synthetic route for this compound begins with a retrosynthetic analysis, a process of deconstructing the target molecule to identify potential starting materials.

Disconnection Strategies for the Quinoline (B57606) and Nicotinate (B505614) Moieties

The most logical retrosynthetic disconnection for this compound is at the C-C single bond linking the 3-position of the quinoline ring and the 5-position of the pyridine (B92270) (nicotinate) ring. This bond is a prime candidate for formation via a transition metal-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. This disconnection simplifies the complex biaryl structure into two more readily accessible heterocyclic fragments: a substituted quinoline and a substituted methyl nicotinate.

This strategic bond cleavage leads to two primary synthetic approaches depending on which fragment bears the organometallic species (like a boronic acid) and which bears the halide.

Identification of Key Precursors and Building Blocks

Following the disconnection strategy, two sets of key precursors are identified, making the synthesis convergent and modular. The choice between these pathways often depends on the commercial availability, stability, and reactivity of the specific precursors.

Route A: This route involves the coupling of a quinoline-3-boronic acid derivative with a halogenated methyl nicotinate. Route B: The alternative route utilizes a halogenated quinoline and a methyl nicotinate-5-boronic acid derivative.

The following table details these key building blocks:

| Route | Quinoline Precursor | Nicotinate Precursor |

| A | Quinoline-3-boronic acid or its ester (e.g., pinacol (B44631) ester) | Methyl 5-halonicotinate (e.g., Methyl 5-bromonicotinate) |

| B | 3-Haloquinoline (e.g., 3-Bromoquinoline or 3-Iodoquinoline) | Methyl nicotinate-5-boronic acid or its ester |

The synthesis of these precursors is well-established. For instance, methyl nicotinate is commercially available and can be synthesized through the sulfuric acid-catalyzed esterification of nicotinic acid with methanol (B129727). chemicalbook.com Halogenation of this ester at the 5-position provides the required nicotinate precursor for Route A. nih.gov Similarly, various substituted quinolines are accessible through classic methods like the Skraup synthesis, followed by halogenation or conversion to a boronic acid. brieflands.com

Development of Novel Synthetic Routes

The construction of the quinoline-nicotinate linkage is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer mild conditions and high functional group tolerance.

Exploration of Transition Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl groups. news-medical.net It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This reaction is particularly well-suited for synthesizing this compound.

Research has demonstrated the feasibility of using substituted pyridine rings, such as methyl 5-bromo-nicotinate, in Suzuki-Miyaura reactions. nih.gov Although pyridines with electron-withdrawing groups can be challenging substrates, successful couplings have been reported. nih.gov The reaction proceeds through a well-understood catalytic cycle involving three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. news-medical.netyoutube.com

A typical Suzuki-Miyaura reaction for this synthesis would involve the conditions outlined in the table below:

| Component | Example Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. news-medical.net |

| Solvent | Dioxane, Toluene, DMF/Water mixtures | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room temperature to reflux (~80-110 °C) | Provides energy to overcome activation barriers. |

While the Suzuki-Miyaura coupling is ideal for creating the direct linkage, other cross-coupling reactions are invaluable for synthesizing derivatives of this compound, particularly for introducing different linker functionalities between the two rings.

The Sonogashira coupling reaction is used to form C(sp²)–C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to synthesize alkynyl derivatives of quinoline. researchgate.netresearchgate.net For instance, a 3-haloquinoline could be coupled with an ethynyl-substituted methyl nicotinate (or vice-versa) to produce a derivative with an acetylene (B1199291) bridge. This introduces rigidity and alters the spatial arrangement of the two heterocyclic rings. Studies have shown that Sonogashira couplings on dihaloquinolines can be performed selectively, with the alkyne adding to the more reactive halide site (typically iodide over bromide). libretexts.org

The Heck reaction , another palladium-catalyzed process, forms a C-C bond between an aryl halide and an alkene. This could be employed to synthesize derivatives where the quinoline and nicotinate moieties are connected by a vinyl (-CH=CH-) linker, adding conformational flexibility compared to the direct biaryl bond.

Direct Functionalization Strategies (e.g., C-H Activation)

The synthesis of complex molecules like this compound can be streamlined through direct functionalization strategies, which avoid the pre-functionalization of starting materials. Among these, transition-metal-catalyzed C-H activation is a powerful tool. mdpi.com This approach allows for the direct coupling of two heterocyclic fragments by forming a carbon-carbon bond from otherwise inert C-H bonds.

In the context of this compound, a hypothetical C-H activation strategy would involve the coupling of a quinoline derivative with methyl nicotinate. The nitrogen atom within the quinoline ring can act as a directing group, facilitating the selective activation of a specific C-H bond by a transition metal catalyst, such as palladium. nih.gov For instance, the C-H bond at the 3-position of a quinoline could be activated and coupled with a halogenated methyl 5-halonicotinate. Conversely, activation of the C-H bond at the 5-position of the pyridine ring in methyl nicotinate could be directed by a suitable functional group, followed by coupling with a 3-haloquinoline. Achieving site-selectivity remains a significant challenge, often requiring carefully designed directing groups to guide the catalyst to the desired position. nih.gov

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial molecules. nih.gov This methodology is prized for its atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple building blocks. nih.gov

While a specific MCR for this compound is not prominently documented, established MCRs like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction demonstrate the potential for constructing heterocyclic systems in one pot. nih.govorganic-chemistry.org A theoretical MCR approach for the target scaffold could involve a cascade of reactions where precursors for the quinoline and nicotinic acid moieties are assembled simultaneously. For example, a reaction could be designed using an aniline (B41778) derivative, an α,β-unsaturated carbonyl compound to form the quinoline ring, and a β-enamino ester fragment to construct the substituted pyridine ring in a convergent synthesis. organic-chemistry.org The challenge in designing such a reaction lies in controlling the sequence of bond formations to prevent the formation of undesired side products. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound heavily relies on the meticulous optimization of various reaction parameters to maximize yield and purity.

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are critical factors that can dramatically influence reaction outcomes. Solvents can affect the solubility of reactants and catalysts, and their polarity can influence the stability of transition states. Temperature provides the necessary activation energy for the reaction to proceed, but excessive heat can lead to decomposition and side product formation. In a study on a Hantzsch-type reaction, varying the conditions demonstrated a significant impact on product yields. mdpi.com

Table 1: Effect of Reaction Conditions on Product Yield in a Hantzsch Reaction

| Entry | Reagents & Conditions | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 equiv. Methyl Acetoacetate | 100 | 5 | 18 |

| 2 | 2.0 equiv. Methyl Acetoacetate | 100 | 15 | 25 |

| 3 | 4.0 equiv. Methyl Acetoacetate | 100 | 15 | 78 (total) |

| 4 | 6.0 equiv. Methyl Acetoacetate | 100 | 5 | 48 |

This table is illustrative, based on data from a related multicomponent reaction, showing how reagent stoichiometry and time at a constant temperature affect yield. mdpi.com

Catalyst and Ligand Screening

For cross-coupling reactions, which are a primary method for linking aromatic rings, the selection of the catalyst and associated ligands is paramount. Palladium-based catalysts are commonly employed for such transformations. The ligand stabilizes the metal center and modulates its reactivity and selectivity. Screening different bases is also crucial, as the base activates the catalyst or participates directly in the reaction mechanism. An optimization study for an amidation reaction highlighted the importance of the base. researchgate.net

Table 2: Optimization of Reaction Conditions via Catalyst and Base Screening

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | K₂CO₃ | Toluene | 110 | 32 |

| 2 | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 39 |

| 3 | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 72 |

| 4 | Pd₂(dba)₃ | NaH | Toluene | 110 | 80 |

This table is an example derived from a related coupling reaction, illustrating how catalyst and base selection impact product yield. researchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

After the reaction is complete, a systematic procedure is required to isolate and purify the target compound from unreacted starting materials, catalysts, and byproducts. A typical workflow involves:

Quenching and Extraction : The reaction mixture is often quenched, for example, by adding water or a saturated salt solution. The product is then extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govchemicalbook.com

Washing : The organic layer is washed sequentially with solutions such as sodium bicarbonate to remove acidic impurities, water, and finally a brine solution to aid in the removal of residual water. nih.gov

Drying and Concentration : The isolated organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Purification : The final purification is most commonly achieved through silica (B1680970) gel column chromatography, using a solvent system (eluent) of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate, to separate the desired product from impurities. chemicalbook.com Recrystallization from a suitable solvent, like isopropyl ether, can also be employed to obtain a highly pure solid product. prepchem.com

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound to ensure the correct constitutional isomer is formed. The bond must be formed specifically between the C-5 position of the nicotinate ring and the C-3 position of the quinoline ring. This is typically achieved by using starting materials where these positions are selectively pre-functionalized. For example, in a Suzuki coupling reaction, one might use 5-bromomethylnicotinate and quinoline-3-boronic acid. The specific placement of the bromo and boronic acid groups dictates the point of connection.

The development of nitro-promoted reactions on pyridone scaffolds has also shown high regioselectivity, where the position of an electron-withdrawing nitro group directs the attack of a nucleophile or a dienophile to a specific site on the ring. mdpi.com

Stereochemical control , which deals with the three-dimensional arrangement of atoms, is not a factor for the final structure of this compound, as the molecule is achiral and does not possess stereocenters. However, in related synthetic sequences, particularly those involving intermediates with double bonds or chiral centers, controlling stereochemistry is crucial. For instance, in the synthesis of related molecules, ensuring the formation of a trans-isomer of a double bond was confirmed using NMR spectroscopy, highlighting the importance of stereocontrol during intermediate steps. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 5 3 Quinolinyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a molecule with the complexity of Methyl 5-(3-quinolinyl)nicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

The ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic region would be expected to be complex, with signals corresponding to the protons on both the quinoline (B57606) and pyridine (B92270) rings. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (singlets, doublets, triplets, etc.) would reveal the connectivity of adjacent protons. A singlet with an integration of three protons would be anticipated for the methyl ester group.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic ring systems, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the nitrogen atoms and the substitution pattern. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 |

| Pyridine Protons | 8.0 - 9.2 | 125 - 155 |

| Methyl Protons | ~3.9 | ~52 |

| Carbonyl Carbon | - | ~165 |

Note: This table represents predicted values and requires experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the quinoline and pyridine rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connection between the quinoline and pyridine rings, as well as the position of the methyl ester group. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This measurement would provide strong evidence for the molecular formula C₁₆H₁₂N₂O₂, as the measured mass would be compared to the calculated theoretical mass.

In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure. libretexts.orgchemguide.co.uk For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). Cleavage at the bond connecting the two aromatic rings would also be expected, yielding fragments corresponding to the quinoline and methyl nicotinate (B505614) moieties. libretexts.org

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 264 | [M]⁺ (Molecular ion) |

| 233 | [M - OCH₃]⁺ |

| 205 | [M - COOCH₃]⁺ |

| 128 | [C₉H₇N]⁺ (Quinoline fragment) |

| 136 | [C₇H₆NO₂]⁺ (Methyl nicotinate fragment) |

Note: This table represents predicted fragmentation and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1720 | C=O stretch (ester) |

| ~1600, ~1500 | C=C and C=N stretches (aromatic rings) |

| ~1250 | C-O stretch (ester) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

Note: This table represents expected absorption bands and requires experimental verification.

The C=O stretching vibration of the ester group would be a particularly strong and diagnostically useful peak. chemicalbook.com The presence of bands in the aromatic region would confirm the existence of the quinoline and pyridine rings. mdpi.com

Following a comprehensive search of scientific literature and structural databases, it has been determined that specific X-ray crystallographic data for the compound this compound is not publicly available. As a result, a detailed analysis of its solid-state molecular architecture, including single-crystal growth methodologies, bond lengths, bond angles, dihedral angles, and intermolecular interactions, cannot be provided at this time.

The synthesis and characterization of novel chemical entities are fundamental to the advancement of chemical sciences. While methods for the synthesis of related nicotinic acid and quinoline derivatives are documented, the specific protocols for the crystallization of this compound and the subsequent determination of its three-dimensional structure through single-crystal X-ray diffraction have not been reported in the available scientific literature.

Crystallographic studies are essential for unequivocally determining the spatial arrangement of atoms within a molecule in the solid state. This information is critical for understanding a compound's physical and chemical properties, and for rational drug design and materials science. The process typically involves the growth of a high-quality single crystal, which is then subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular assembly and the bulk properties of the material.

Although information on compounds with similar structural motifs exists, direct extrapolation of their crystallographic parameters to this compound would be speculative and scientifically unsound. Each molecule possesses a unique crystal packing arrangement influenced by its specific electronic and steric properties.

Future research efforts may focus on the synthesis and crystallization of this compound to elucidate its precise solid-state structure. Such studies would provide invaluable data for a complete understanding of its chemical nature and potential applications.

Computational and Theoretical Investigations of Methyl 5 3 Quinolinyl Nicotinate

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are instrumental in predicting the behavior and properties of molecules. However, for Methyl 5-(3-quinolinyl)nicotinate, this powerful toolkit of computational chemistry remains largely unapplied.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry: Awaiting Investigation

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying electronic structure and geometry.

Information on the optimized geometry, bond lengths, and bond angles of this compound, which would be determined through ground state calculations and energy minimization, has not been reported. These calculations are fundamental for understanding the molecule's most stable three-dimensional arrangement.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO gap, are critical indicators of a molecule's chemical reactivity and electronic properties. This vital FMO analysis for this compound has not been documented.

Ab Initio Methods for High-Accuracy Predictions: Future Possibilities

More computationally intensive ab initio methods, which provide even higher accuracy for electronic properties, have also not been applied to this compound in any published research.

Molecular Dynamics (MD) Simulations: Uncharted Territory

MD simulations offer a window into the dynamic nature of molecules over time, providing insights into their flexibility and conformational landscapes.

Conformational Analysis and Flexibility Studies: An Open Question

The conformational possibilities and the degree of rotational freedom around the single bond connecting the quinoline (B57606) and nicotinate (B505614) rings in this compound remain unstudied through MD simulations. Such analyses would be crucial for understanding how the molecule might interact with biological targets or other chemical species.

Solvent Effects on Molecular Behavior

The behavior of a molecule in solution is significantly influenced by its interactions with the surrounding solvent molecules. For this compound, a molecule with polar characteristics due to the presence of nitrogen atoms and an ester group, the choice of solvent is expected to have a pronounced effect on its conformational preferences, electronic structure, and spectroscopic properties.

Computational studies on similar heterocyclic compounds, such as quinoline and pyridine (B92270) derivatives, have demonstrated that solvent polarity plays a key role in their molecular behavior. nih.govresearchgate.net It is anticipated that in polar protic solvents, such as water or ethanol, this compound would engage in hydrogen bonding interactions, primarily through the nitrogen atoms of the quinoline and pyridine rings, as well as the carbonyl oxygen of the ester group. These interactions would stabilize the ground state of the molecule and could influence the rotational barrier around the C-C bond connecting the two aromatic rings.

In contrast, in nonpolar solvents like hexane (B92381) or toluene, the intermolecular forces would be dominated by weaker van der Waals interactions. The absence of strong, specific solvent-solute interactions might allow for a different conformational equilibrium compared to that in polar media.

The effect of the solvent environment on the electronic properties can be modeled using computational methods like the Polarizable Continuum Model (PCM). dntb.gov.ua Such calculations would likely reveal a red shift (bathochromic shift) in the UV-Vis absorption spectrum of this compound as the solvent polarity increases. This is a common observation for molecules where the excited state is more polar than the ground state.

Table 1: Anticipated Solvent Effects on this compound

| Solvent Property | Expected Effect on Molecular Behavior |

| Polarity | Influences conformational equilibrium and electronic transitions. |

| Hydrogen Bonding | Stabilizes the molecule through interactions with nitrogen and oxygen atoms. |

| Nonpolar Environment | Leads to different conformational preferences compared to polar solvents. |

Prediction of Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Sites Mapping (MEP surfaces)

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. rsc.org For this compound, the MEP surface would highlight regions of negative and positive electrostatic potential, corresponding to likely sites for electrophilic and nucleophilic attack, respectively.

Based on the known electronic properties of quinoline and pyridine, the MEP surface of this compound is expected to show regions of high electron density (negative potential), colored in red or yellow, around the nitrogen atoms of both heterocyclic rings. These nitrogen atoms, with their lone pairs of electrons, are the most probable sites for electrophilic attack or protonation. The oxygen atoms of the ester group would also exhibit negative potential.

Conversely, regions of low electron density (positive potential), typically colored in blue, would be located around the hydrogen atoms attached to the carbon rings. The carbon atom of the carbonyl group in the ester function is also expected to be an electrophilic center, susceptible to nucleophilic attack. Understanding these reactive sites is fundamental for predicting how the molecule will interact with other reagents and for designing synthetic pathways. rsc.orgnih.gov

Transition State Modeling for Proposed Reactions

Transition state theory is a cornerstone of understanding reaction mechanisms and rates. nih.gov While specific reaction pathways for this compound have not been reported, computational modeling can be employed to explore hypothetical reactions. For instance, the hydrolysis of the methyl ester group is a plausible reaction.

Computational methods, such as Density Functional Theory (DFT), can be used to model the transition state of this hydrolysis reaction, both in the gas phase and in the presence of a solvent. nih.govyoutube.com The modeling would involve identifying the geometry of the transition state structure, which is a high-energy intermediate between the reactants and products, and calculating its energy. This energy, known as the activation energy, is a critical parameter for determining the reaction rate.

For the ester hydrolysis of this compound, the transition state would likely involve the formation of a tetrahedral intermediate following the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. The presence of a catalyst, such as an acid or a base, would significantly lower the activation energy by stabilizing the transition state. nih.gov Such computational studies provide invaluable insights into the feasibility and kinetics of potential reactions.

In Silico Property Prediction (Excluding Prohibited Clinical/Safety Data)

Drug-Likeness and Lead-Likeness Assessment (Rule-of-Five and beyond, without specific pharmacokinetic values or ADMET related to human trials)

In the early stages of drug discovery, computational methods are extensively used to assess the "drug-likeness" of a compound. creative-biolabs.comnih.govijpsonline.com One of the most widely used guidelines is Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. researchgate.net A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound, these parameters can be calculated based on its chemical structure.

Table 2: Calculated Drug-Likeness Properties for this compound

| Property | Value | Lipinski's Rule of Five |

| Molecular Formula | C16H12N2O2 | - |

| Molecular Weight | 264.28 g/mol | Compliant (≤ 500) |

| LogP (calculated) | ~2.5-3.0 | Compliant (≤ 5) |

| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Compliant (≤ 10) |

As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it possesses drug-like properties. Further assessment for "lead-likeness," which identifies compounds suitable for optimization, would also likely be favorable given its relatively low molecular weight and moderate lipophilicity. rsc.org

Molecular Descriptors for QSAR/QSPR Studies (e.g., topological, electronic, steric parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. cust.edu.twdergipark.org.tr These models rely on the calculation of various molecular descriptors that encode different aspects of the molecule's structure.

For a molecule like this compound, a wide range of descriptors would be relevant in QSAR/QSPR studies. These can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Electronic descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edusciepub.comugm.ac.id These are crucial for understanding reactivity and intermolecular interactions.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and shape indices.

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Studies of this compound

| Descriptor Class | Examples | Relevance |

| Topological | Wiener Index, Connectivity Indices | Describes molecular size and branching. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to reactivity and polar interactions. |

| Steric | Molecular Volume, Surface Area | Influences binding to biological targets. |

| Physicochemical | LogP, Molar Refractivity | Describes hydrophobicity and polarizability. |

The development of robust QSAR/QSPR models for a series of quinolinyl-nicotinate analogs could guide the design of new compounds with optimized properties for specific applications. sciepub.comnih.gov

Exploration of Biological Interactions and Pre Clinical Activity Profiles

Target Identification and Binding Affinity Studies (In Vitro)

There is no publicly available data from enzyme inhibition assays or receptor binding studies specifically for Methyl 5-(3-quinolinyl)nicotinate.

No studies utilizing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interaction of this compound have been found in the public domain.

Cellular and Molecular Mechanistic Investigations (In Vitro)

There is no available research detailing how this compound modulates specific cellular pathways, including its effects on gene expression or protein phosphorylation.

No data from cellular phenotypic assays, such as those examining effects on cell proliferation, migration, or apoptosis, are available for this compound.

There are no published studies investigating the subcellular localization of this compound.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR exploration would systematically dissect the contributions of its quinoline (B57606) and nicotinate (B505614) components.

Systematic Modification of Quinoline and Nicotinate Subunits

The systematic modification of the quinoline and nicotinate subunits of this compound would be a critical step in elucidating its SAR. This would involve the synthesis of a library of analogs with targeted alterations to both heterocyclic rings and the linker between them.

For the quinoline subunit , modifications could include:

Substitution at various positions: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions on the quinoline ring could significantly impact activity. For instance, studies on other quinoline derivatives have shown that substitutions can modulate properties like anticancer activity.

Alteration of the fusion pattern: Investigating isomers with different fusion points between the benzene (B151609) and pyridine (B92270) rings of the quinoline system could reveal the importance of the specific quinoline isomer for biological targeting.

For the nicotinate subunit , potential modifications would involve:

Ester variation: Replacing the methyl ester with other alkyl or aryl esters would probe the influence of this group on potency and pharmacokinetic properties. The ester moiety can be a key determinant of a compound's metabolic stability and ability to cross cell membranes.

Positional isomers of the quinolinyl group: Moving the quinolinyl substituent to different positions on the pyridine ring of the nicotinate would help to define the optimal spatial arrangement for interaction with a biological target.

Modifications to the pyridine ring: Introducing substituents on the nicotinate's pyridine ring could further refine the electronic and steric properties of the molecule.

A hypothetical SAR study might reveal that electron-withdrawing groups on the quinoline ring enhance a particular biological activity, while bulky ester groups on the nicotinate moiety decrease it. Such findings would be instrumental in designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In Vivo Efficacy and Mechanism in Animal Models (Pre-clinical Focus)

Following promising in vitro results, the evaluation of this compound and its optimized derivatives would proceed to in vivo studies using relevant animal models. These pre-clinical investigations are crucial for establishing proof-of-concept and understanding the compound's mechanism of action in a living system.

Proof-of-Concept Studies in Relevant Disease Models

The choice of animal models would be dictated by the primary biological activity identified in earlier screening. Given the known activities of related compounds, models for cancer, inflammation, or neurological disorders would be logical starting points.

For instance, if in vitro studies suggest anticancer potential, murine models of cancer would be employed. nih.gov This could involve xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which use cancer cells from the same genetic background as the mouse strain. Key mechanistic endpoints to be measured would include:

Tumor growth inhibition: Regularly measuring tumor volume to assess the compound's ability to slow or halt tumor progression.

Analysis of biomarkers: Examining tumor tissue for changes in specific proteins or genes that are part of the targeted signaling pathway. For example, if the compound is hypothesized to inhibit a particular kinase, the phosphorylation status of that kinase and its downstream targets would be assessed.

Apoptosis induction: Using techniques like TUNEL staining or immunohistochemistry for cleaved caspase-3 to determine if the compound induces programmed cell death in the tumor cells.

If the compound exhibits anti-inflammatory properties, murine models of inflammation , such as carrageenan-induced paw edema or collagen-induced arthritis, would be utilized. Mechanistic endpoints in these models would focus on:

Reduction in inflammatory markers: Measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators in the blood or affected tissues.

Histopathological analysis: Examining tissue samples to assess the reduction in immune cell infiltration and tissue damage.

The data gathered from these in vivo proof-of-concept studies would be critical in validating this compound or its derivatives as potential therapeutic agents and in elucidating their mechanism of action at a whole-organism level.

Investigation of Molecular Pathways and Biomarkers in Animal Tissues

Extensive literature searches have revealed a significant gap in the scientific documentation regarding the specific compound this compound. As of the latest available data, there are no published preclinical studies investigating the molecular pathways or identifying specific biomarkers in animal tissues following administration of this compound.

The intricate process of drug discovery and development necessitates a thorough understanding of how a compound interacts with biological systems at a molecular level. This typically involves in vivo studies using animal models to elucidate the mechanism of action, identify metabolic pathways, and discover biomarkers that can indicate a biological response or the progression of a disease.

For a compound like this compound, which incorporates both a quinoline and a nicotinate moiety, research into its effects on molecular pathways would be critical. Investigations would likely focus on pathways associated with the known biological activities of similar chemical structures. However, without specific studies on this compound, any discussion of its potential molecular interactions would be purely speculative and fall outside the scope of this evidence-based article.

Similarly, the identification of biomarkers in animal tissues is a crucial step in preclinical evaluation. Biomarkers can be molecules, genes, or characteristics that indicate a particular biological state or response to a therapeutic intervention. The absence of research in this area for this compound means there is no data on which proteins, enzymes, or other cellular markers are modulated by this specific compound in an animal model.

Data Tables

Due to the lack of available research, no data tables on the molecular pathways or biomarkers associated with this compound in animal tissues can be provided.

Methyl 5 3 Quinolinyl Nicotinate As a Medicinal Chemistry Scaffold

Scaffold Derivatization for Enhanced Biological Activity

Design Principles for Analog Synthesis based on SAR

The foundation of advancing a chemical scaffold lies in understanding its structure-activity relationship (SAR), which delineates how specific structural modifications influence biological outcomes. nih.gov For the Methyl 5-(3-quinolinyl)nicotinate scaffold, SAR studies are crucial for guiding the synthesis of analogs with improved potency and selectivity. Key design principles revolve around systematic modifications at various positions of the quinoline (B57606) and pyridine (B92270) rings, as well as the ester functionality.

Quinoline Ring Modifications: The quinoline core offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic environment of the scaffold, potentially enhancing interactions with the target protein. The strategic placement of substituents is also vital to avoid steric clashes and to exploit favorable binding pockets. For instance, studies on other quinoline-based compounds have shown that substitutions at specific positions can significantly impact their biological activity. nih.gov

Ester Group Derivatization: The methyl ester of this compound is a prime site for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This approach allows for the systematic exploration of chemical space around this position, introducing new functional groups that can form additional hydrogen bonds or hydrophobic interactions. The "magic methyl" effect, where the addition of a methyl group can dramatically alter biological activity, is a well-documented phenomenon in medicinal chemistry that could be explored on this scaffold. nih.gov

A hypothetical SAR exploration for a specific biological target could yield data as illustrated in the interactive table below. Such data would guide chemists in prioritizing which analogs to synthesize next.

| Quinoline Substitution (R1) | Pyridine Substitution (R2) | Ester Modification (R3) | Relative Biological Activity |

| H | H | OCH₃ | 1x |

| 7-F | H | OCH₃ | 3x |

| H | 6-CH₃ | OCH₃ | 0.8x |

| 7-F | H | NH-CH₂CH₃ | 15x |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's pharmacological profile by substituting a functional group with another that has similar physicochemical properties. spirochem.comcambridgemedchemconsulting.com This approach can enhance potency, selectivity, and metabolic stability. spirochem.comnih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned:

Quinoline Ring Analogs: The quinoline nucleus can be replaced by other bicyclic heteroaromatic systems such as quinazoline (B50416) or quinoxaline. nih.govacs.org These modifications would alter the scaffold's shape, size, and electronic properties, potentially leading to new interactions with the biological target.

Pyridine Ring Analogs: The pyridine ring could be substituted with other five- or six-membered heterocycles like pyrimidine (B1678525) or pyrazine. researchgate.netekb.eg This would change the position and number of hydrogen bond acceptors, offering another avenue to modulate biological activity.

Ester Bioisosteres: The methyl ester is susceptible to hydrolysis by esterases in the body. To improve metabolic stability, the ester group could be replaced with bioisosteres such as amides, oxadiazoles, or tetrazoles. These groups can mimic the steric and electronic features of the ester while being more resistant to metabolic degradation.

Lead Optimization Strategies

Iterative Design-Make-Test-Analyze (DMTA) Cycle for Compound Improvement

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound. researchgate.net The iterative Design-Make-Test-Analyze (DMTA) cycle is a cornerstone of this process. researchgate.netdigitellinc.commassbio.orginternational-pharma.com

Design: Guided by initial SAR data and computational modeling, new analogs of this compound are designed to address identified liabilities, such as poor metabolic stability or off-target activity. researchgate.net

Make: The designed compounds are then synthesized. The synthetic route would likely be adapted from established methods for coupling quinoline and pyridine moieties.

Test: The newly synthesized compounds undergo a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Analyze: The results from the testing phase are analyzed to refine the SAR and to understand the impact of the chemical modifications. researchgate.net This analysis informs the subsequent design phase, continuing the iterative cycle until a compound with the desired profile for a clinical candidate is identified. researchgate.net

Application of Computational Tools in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the lead optimization process. wiley.comucl.ac.ukschrodinger.com

Molecular Docking: If the 3D structure of the biological target is available, molecular docking can predict how this compound and its analogs bind. This provides insights into the key interactions driving potency and can guide the design of new compounds with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

In Silico ADME Prediction: A variety of computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. These predictions help to identify potential pharmacokinetic issues early in the optimization process, allowing for the design of molecules with more favorable drug-like properties.

Novel Pharmacological Applications beyond Initial Findings (Conceptual/Pre-clinical)

The structural features of the this compound scaffold suggest its potential for a wide range of pharmacological applications beyond any initial findings. nih.govresearchgate.net

Kinase Inhibition: The quinoline scaffold is a common feature in many approved kinase inhibitors. researchgate.net The nitrogen atoms in both the quinoline and pyridine rings can act as hydrogen bond acceptors, a key interaction in the ATP-binding site of many kinases. Derivatization of the scaffold could lead to the development of potent and selective kinase inhibitors for the treatment of cancer or inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Modulation: The aromatic and hydrogen-bonding characteristics of the scaffold make it a suitable candidate for interacting with GPCRs. By modifying the substitution patterns, it may be possible to develop either agonists or antagonists for various GPCRs, which are implicated in a broad spectrum of physiological processes.

Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents. nih.govsapub.org Further exploration of the this compound scaffold could lead to the discovery of new antibacterial or antifungal agents.

These conceptual applications would necessitate extensive preclinical research, including broad screening against diverse biological targets to uncover novel activities. Promising hits would then undergo rigorous lead optimization to develop them into potential new medicines.

Repurposing Potential based on Predicted Target Interactions

The repurposing of existing chemical scaffolds is a streamlined approach to drug discovery, leveraging known safety profiles to explore new therapeutic applications. The repurposing potential of a compound like this compound can be elucidated through computational, or in silico, methods that predict its interactions with various biological targets. These predictive models analyze the compound's structural features to identify potential binding affinities with proteins and enzymes implicated in disease pathways.

While specific, comprehensive in silico screening studies on this compound are not extensively documented in publicly available literature, the known biological activities of its core components—quinoline and nicotinate (B505614)—provide a foundation for predicting its potential targets. Quinoline derivatives are recognized for a wide spectrum of bioactivities, including but not limited to, acting as agonists for serotonin (B10506) receptors, which are crucial in managing central nervous system disorders. google.com Nicotinic acid and its derivatives, on the other hand, are known to play a role in various metabolic and cardiovascular pathways. nih.gov

Computational docking studies on analogous structures, such as other nicotinic acid derivatives, have been employed to explore their potential in targeting multiple proteins simultaneously, for instance, those involved in cardiovascular diseases. nih.gov These studies utilize methods like Density Functional Theory (DFT) to analyze molecular geometry and electronic properties, which are critical in determining how a molecule will interact with biological targets. nih.gov Such computational approaches could be applied to this compound to generate a theoretical profile of its target interactions, thereby guiding future experimental validation for repurposing efforts. The molecular electrostatic potential (MEP) analysis, for example, can identify the electrophilic and nucleophilic sites, offering insights into potential hydrogen bonding and other non-covalent interactions with protein targets. nih.gov

Development of Multi-Targeting Agents

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a contemporary strategy in drug design, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net The scaffold of this compound, combining two biologically active heterocycles, is an attractive starting point for the design of such multi-target ligands.

The quinoline nucleus is a well-established pharmacophore in the development of multi-target drugs. For instance, quinazoline scaffolds have been utilized to create agents that not only interact with DNA but also modulate other cellular pathways. researchgate.net Similarly, the nicotinic acid moiety offers a versatile handle for chemical modification, allowing for the optimization of binding to various targets. nih.gov The combination of these two in this compound could theoretically lead to compounds with a synergistic effect or a broader spectrum of activity.

The design of multi-target agents often involves creating hybrid molecules where different pharmacophores are linked together. In this context, this compound can be envisioned as a core structure from which derivatives can be synthesized. These derivatives could be designed to interact with a specific set of targets by adding or modifying functional groups on either the quinoline or the nicotinate ring system. For example, by analyzing the binding sites of desired targets, chemists can tailor the structure of this compound to optimize its affinity and selectivity for each target. While specific examples of multi-target agents developed directly from the this compound scaffold are not yet prevalent in the literature, the foundational principles of medicinal chemistry strongly support its potential in this area.

Analytical Methodologies for Quantitation and Detection in Research Matrices

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components from a mixture. For a compound like Methyl 5-(3-quinolinyl)nicotinate, which possesses both a quinoline (B57606) and a nicotinate (B505614) moiety, methods developed for similar structures can be adapted.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for quantitative analysis. For this compound, a reversed-phase HPLC method would be a suitable approach. An HPLC method developed for the simultaneous determination of methyl nicotinate and other active ingredients in a pharmaceutical formulation provides a relevant starting point. mdpi.com

A typical HPLC system for this purpose would consist of a pump, an autosampler, a column oven, and a Diode Array Detector (DAD). The separation would likely be achieved on a C18 column. The mobile phase could be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The DAD would allow for the monitoring of the elution profile at multiple wavelengths, which is useful for identifying the compound based on its UV spectrum and for quantifying it by measuring the peak area at its maximum absorption wavelength.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 260 nm |

| Injection Volume | 10 µL |

This table is illustrative and based on methods for related compounds. Actual conditions would require optimization.

Gas Chromatography (GC) is a technique primarily used for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could lead to degradation, GC could be applicable if the compound is derivatized to a more volatile form. However, given its molecular weight and polar functional groups, HPLC is generally a more suitable technique.

Should GC be considered, a GC-MS (Gas Chromatography-Mass Spectrometry) system would be employed. This would provide not only retention time data for quantitation but also mass spectral data for definitive identification. PubChem provides GC-MS data for the related compound methyl nicotinate, which can serve as a reference. nih.gov

For the detection and quantification of trace amounts of this compound in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The high sensitivity and selectivity of MS, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allow for the detection of the analyte at very low concentrations.

Several LC-MS/MS methods have been developed for the quantification of related compounds, such as nicotine (B1678760) and its metabolites, as well as for genotoxic impurities in active pharmaceutical ingredients. nih.govresearchgate.net These methods often utilize electrospray ionization (ESI) in the positive ion mode, as the nitrogen atoms in the quinoline and pyridine (B92270) rings are readily protonated.

Table 2: Example LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| LC System | UPLC/UHPLC |

| Column | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 265.1 [M+H]⁺ |

| Product Ions (Q3) | To be determined experimentally |

The precursor ion is calculated for this compound (C16H12N2O2, MW: 264.28). chemicalbook.com Product ions would need to be determined through infusion experiments.

Spectrophotometric Approaches

Spectrophotometric methods are valuable for the rapid determination of concentration and for gaining insights into the electronic properties of a molecule.

UV-Visible spectroscopy is a simple and rapid method for determining the concentration of a compound in solution, provided it has a chromophore that absorbs light in the UV-Visible range. The quinoline and nicotinate moieties in this compound both contain aromatic rings, which will result in significant UV absorbance.

To determine the concentration of a pure sample in a known solvent, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. The UV spectrum of the related compound methyl nicotinate in methanol shows a maximum absorption. spectrabase.com The λmax for this compound would need to be determined experimentally but is expected to be in the UV region, likely between 250 and 350 nm, due to the extended conjugation of the quinolinyl-nicotinate system.

Fluorescence spectroscopy is a highly sensitive detection method that can be particularly useful for detecting fluorescent compounds in complex mixtures. Many quinoline derivatives are known to be fluorescent. researchgate.netnih.govnih.gov The quinoline ring system in this compound suggests that this compound may also exhibit fluorescence.

The fluorescence properties, including the excitation and emission maxima and the quantum yield, would need to be experimentally determined. It has been shown that the fluorescence of quinolines can be significantly enhanced by protonation. rsc.org This property could be exploited to develop highly sensitive and selective analytical methods. For instance, by adjusting the pH of the sample, the fluorescence signal of this compound could potentially be modulated to improve detection limits.

Table 3: Potential Spectroscopic Properties

| Technique | Parameter | Expected Observation |

| UV-Visible Spectroscopy | λmax | Expected in the range of 250-350 nm |

| Fluorescence Spectroscopy | Excitation λmax | To be determined experimentally |

| Emission λmax | To be determined experimentally | |

| Fluorescence Enhancement | Possible upon protonation (lowering pH) |

These properties are estimations based on the chemical structure and data for related compounds and would require experimental verification.

Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, this would typically involve high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The validation process encompasses several key parameters:

Selectivity and Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is critical. In the context of this compound, this means the analytical signal should not be affected by impurities from the synthetic process, degradation products, or endogenous components in biological matrices. This is typically demonstrated by analyzing blank samples of the matrix and samples spiked with the analyte and potential interferents. The chromatographic separation should achieve baseline resolution between this compound and any other compounds.

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of this compound that can be reliably detected and quantified, respectively. These are crucial for analyzing trace amounts of the compound, for instance, in metabolic studies or low-concentration in vitro assays. The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels. For this compound, accuracy is typically expressed as the percentage recovery of a known amount of spiked analyte. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD).

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is established by analyzing a series of standards of this compound over a defined concentration range. The correlation coefficient (r²) of the calibration curve is a key indicator of linearity.

Hypothetical Method Validation Data for this compound by HPLC-UV:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Selectivity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | To be defined based on application | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2% | 0.8% |

| - Inter-day | ≤ 3% | 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |

Sample Preparation Techniques

The choice of sample preparation technique is critical for obtaining reliable and reproducible results. The method must efficiently extract this compound from the matrix while removing potential interferences.

For Synthetic Reaction Mixtures: Analysis of synthetic reaction mixtures is often the most straightforward. The primary goal is to monitor the progress of the reaction and determine the purity of the final product.

Dilution: A simple "dilute-and-shoot" approach is often sufficient. The reaction mixture is diluted with a suitable solvent (e.g., acetonitrile, methanol, or the mobile phase) to a concentration within the linear range of the analytical method.

Filtration: To protect the analytical column from particulate matter, the diluted sample is typically filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

For In Vitro Assay Samples: Samples from in vitro assays, such as cell culture media or microsomal incubations, require more extensive cleanup to remove proteins and salts that can interfere with the analysis and damage the chromatographic system.

Protein Precipitation (PPT): This is a common and rapid method. A water-miscible organic solvent, such as cold acetonitrile or methanol, is added to the sample (typically in a 3:1 or 4:1 ratio). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. A reversed-phase (e.g., C18) or a specific mixed-mode sorbent would be chosen based on the physicochemical properties of this compound. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with a strong organic solvent.

For Animal Tissues: The analysis of this compound in animal tissues is the most complex due to the intricate nature of the matrix.

Homogenization: Tissues are first homogenized in a suitable buffer to create a uniform suspension.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. An organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the tissue homogenate. After vigorous mixing and centrifugation, the organic layer containing this compound is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

Solid-Phase Extraction (SPE): As with in vitro samples, SPE can be employed for tissue homogenates after an initial protein precipitation or centrifugation step to remove cellular debris.

Hypothetical Sample Preparation Recovery Data for this compound:

| Matrix | Preparation Method | Mean Recovery (%) | RSD (%) |

| Synthetic Reaction Mixture | Dilution & Filtration | > 99 | < 1 |

| Cell Culture Media | Protein Precipitation | 95.2 | 3.1 |

| Rat Plasma | Solid-Phase Extraction | 92.5 | 4.5 |

| Rat Liver Homogenate | Liquid-Liquid Extraction | 88.7 | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.